![molecular formula C6H9NO2 B14018697 1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-3-one](/img/structure/B14018697.png)
1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-3-one is a bicyclic compound that features a unique structural framework. This compound is part of the azabicyclo family, which is known for its diverse applications in medicinal chemistry and organic synthesis. The presence of the hydroxymethyl group and the azabicyclo[2.1.1]hexane core makes it an interesting subject for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-3-one can be achieved through several methods. One common approach involves the [2+2] cycloaddition of 1,5-dienes using photochemistry. This method allows for the efficient formation of the bicyclic structure under controlled conditions . Another method involves the annulation of cyclopropenes with aminocyclopropanes, which can be catalyzed using organic or iridium photoredox catalysts under blue LED irradiation .
Industrial Production Methods
Industrial production of this compound typically involves scalable photochemical reactions. The use of photochemistry allows for the efficient and modular synthesis of the compound, making it suitable for large-scale production. The reaction conditions are optimized to ensure high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The unique structure of the compound allows it to participate in a wide range of transformations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxymethyl group to a carboxyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the carbonyl group can produce an alcohol.
Wissenschaftliche Forschungsanwendungen
1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a valuable building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-3-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved in its mechanism of action include binding to active sites of enzymes and altering their activity, which can lead to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxabicyclo[2.1.1]hexanes: These compounds share a similar bicyclic structure but contain an oxygen atom in place of the nitrogen atom.
Bicyclo[3.1.0]hexanes: These compounds have a different ring size but share the bicyclic framework.
Uniqueness
1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-3-one is unique due to the presence of the hydroxymethyl group and the nitrogen atom in the bicyclic structure. This combination of features allows for a wide range of chemical reactions and applications that are not possible with other similar compounds .
Eigenschaften
IUPAC Name |
1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-3-6-1-4(2-6)5(9)7-6/h4,8H,1-3H2,(H,7,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPAJOVEYBCQRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(NC2=O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[[(tert-Butoxy)carbonyl] ethylamino]butanoic acid](/img/structure/B14018622.png)

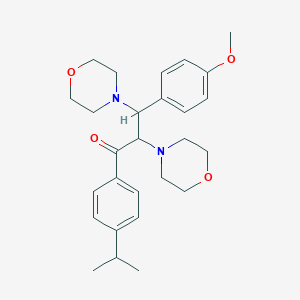
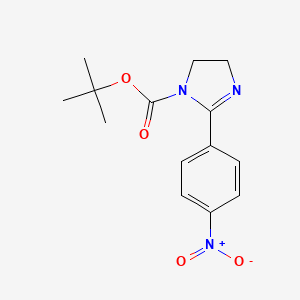
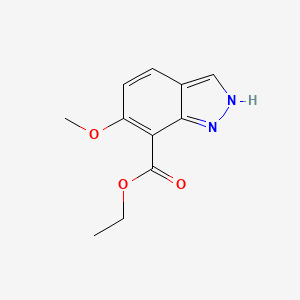
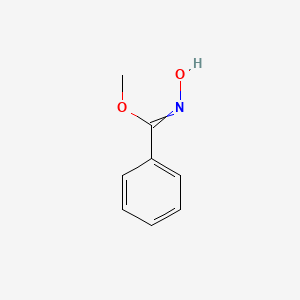
![N-[(Z)-(6-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14018659.png)

![3,7-Diacetyl-1,5-bis(phenylsulfanyl)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B14018669.png)


![4-[4-(4-ethoxyphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B14018681.png)
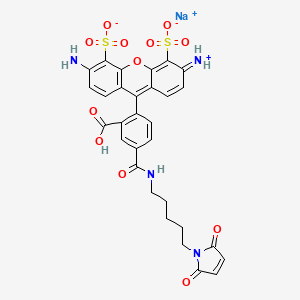
![Benzamide,n-[1-(1h-pyrrol-2-yl)ethyl]-](/img/structure/B14018689.png)
